6-Fluoroimidazo[1,2-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKYQIWVODMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285747 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235993-31-3 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235993-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Fluoroimidazo 1,2 a Pyridin 3 Amine and Its Structural Analogs
Convergent Synthesis of the 6-Fluoroimidazo[1,2-a]pyridin-3-amine Core Structure
The synthesis of the this compound core is a key step in the development of novel pharmaceutical candidates. Several convergent strategies have been developed to efficiently construct this heterocyclic system.
Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com This acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isocyanide offers a high degree of molecular diversity and atom economy. beilstein-journals.orgmdpi.com For the synthesis of this compound, 2-amino-5-fluoropyridine (B1271945) serves as the key aminoazine component.
The reaction proceeds through the initial formation of a Schiff base from the 2-amino-5-fluoropyridine and an aldehyde. Subsequent activation by a Brønsted or Lewis acid facilitates the nucleophilic attack of the isocyanide, leading to a nitrilium ion intermediate. An intramolecular [4+1] cycloaddition followed by tautomerization yields the final 3-aminoimidazo[1,2-a]pyridine product. nih.gov Various catalysts, including scandium triflate and perchloric acid, have been employed to promote this transformation, often with improved yields. nih.gov The use of microwave irradiation can also accelerate the reaction. mdpi.com
Table 1: Examples of Groebke–Blackburn–Bienaymé Reaction for the Synthesis of 6-Fluoroimidazo[1,2-a]pyridine (B164572) Analogs
| Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | Methanol (B129727) | Not specified for 6-fluoro analog | nih.gov |
Condensation Reactions with 2-Amino-5-fluoropyridine and Related Precursors
A traditional and widely used method for the synthesis of the imidazo[1,2-a]pyridine (B132010) core involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.govacs.org In the context of 6-fluoroimidazo[1,2-a]pyridines, 2-amino-5-fluoropyridine is reacted with an appropriate α-haloketone or α-haloaldehyde.
The mechanism involves the initial SN2 reaction where the endocyclic nitrogen of 2-amino-5-fluoropyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, affords the aromatic imidazo[1,2-a]pyridine ring system. nih.gov These reactions can often be performed under neutral or weakly basic conditions and sometimes even in the absence of a solvent. nih.gov
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Copper-Mediated)
Copper-catalyzed reactions have emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines. One notable approach involves the copper-catalyzed one-pot reaction of aminopyridines with nitroolefins, using air as the oxidant. organic-chemistry.org This method allows for the construction of a variety of imidazo[1,2-a]pyridines, and while not explicitly detailed for the 6-fluoro-3-amino analog, the general applicability suggests its potential. The reaction tolerates various substituents, with electron-rich substrates generally providing better yields. organic-chemistry.org
Another copper-catalyzed three-component reaction involves 2-aminopyridines, sulfonyl azides, and terminal ynones, which proceeds through a CuAAC/ring-cleavage process to form a highly active ketenimine intermediate. While specific examples for the synthesis of this compound are not provided, the modularity of this approach makes it a plausible synthetic route.
Metal-Free and Green Chemistry Protocols for Imidazo[1,2-a]pyridine Synthesis
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, several metal-free and green chemistry protocols have been reported. These methods often utilize readily available and non-toxic reagents and solvents. nih.govacs.org
One such approach involves the catalyst-free condensation of 2-aminopyridines with α-halocarbonyl compounds, which can be performed at room temperature in solvents like DMF or even in the absence of a solvent. nih.gov Additionally, iodine-promoted reactions of 2-aminopyridines with acetophenones in micellar media or "on-water" conditions provide green alternatives. nih.gov Another innovative and rapid metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can provide quantitative yields in a short time.
Strategic Derivatization and Functionalization of this compound
Following the successful synthesis of the core structure, strategic derivatization is crucial for exploring the structure-activity relationships of this compound analogs.
Regioselective Functionalization at the C-3 Amino Position
The amino group at the C-3 position of the imidazo[1,2-a]pyridine ring is a key handle for further functionalization. Its nucleophilic character allows for a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse substituents.
While specific studies detailing the regioselective functionalization of the C-3 amino group of this compound are limited in the readily available literature, general principles of N-functionalization of 3-aminoimidazo[1,2-a]pyridines can be applied. These reactions are typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and reaction conditions can influence the outcome and prevent potential side reactions at other positions of the heterocyclic core. For instance, in a related system, the transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde (B1527023) into oxazole (B20620) derivatives has been reported, showcasing the reactivity of the C-3 position for derivatization. nih.govmmu.ac.ukresearchgate.net
Table 2: Potential Regioselective Functionalization Reactions at the C-3 Amino Position
| Reaction Type | Reagent | Product Structure | Potential Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | 3-Acetamido-6-fluoroimidazo[1,2-a]pyridine | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent |
| Alkylation | Methyl iodide | 6-Fluoro-3-(methylamino)imidazo[1,2-a]pyridine | Base (e.g., K₂CO₃, NaH), polar aprotic solvent |
Note: This table is illustrative of potential reactions based on the general reactivity of 3-aminoimidazo[1,2-a]pyridines, as specific literature for the target compound is scarce.
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Fluoro Position
The C-6 fluoro substituent of the imidazo[1,2-a]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused heterocyclic system. The fluorine atom, being highly electronegative, serves as an excellent leaving group in this context. SNAr reactions provide a powerful tool for introducing a variety of functional groups at this position, leading to the synthesis of diverse derivatives.
The mechanism of the SNAr reaction at the C-6 position proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing character of the imidazo[1,2-a]pyridine core.
While intermolecular SNAr reactions with external nucleophiles on this compound itself are not extensively detailed in the reviewed literature, the reactivity of the fluoro-substituted imidazo[1,2-a]pyridine core has been effectively demonstrated through intramolecular examples. For instance, studies on closely related 5-fluoroimidazo[1,2-a]pyridine (B1589242) derivatives have shown that an appropriately positioned internal nucleophile can readily displace the fluoride to form new cyclic structures.
In one such study, a 5-fluoroimidazo[1,2-a]pyridine bearing a hydroxyl-containing side chain at the C-3 position was subjected to basic conditions. This induced an intramolecular SNAr reaction, where the alkoxide, formed by deprotonation of the hydroxyl group, acted as the internal nucleophile. The reaction resulted in the formation of a novel tetracyclic system. A significant finding from this research was the critical role of the solvent. When a nucleophilic solvent like methanol was used, a competing intermolecular SNAr reaction occurred, leading to a methoxy-substituted product. However, by employing a non-nucleophilic, sterically hindered solvent such as tert-butanol, the intramolecular pathway was favored, significantly increasing the yield of the desired cyclized product. This highlights a key strategy for controlling the outcome of SNAr reactions on this scaffold.
Below is a data table summarizing the results of an intramolecular SNAr reaction on a model 5-fluoroimidazo[1,2-a]pyridine system, which serves as a strong indicator for the potential reactivity at the C-6 position.
Table 1: Intramolecular SNAr on a Fluoro-Substituted Imidazo[1,2-a]pyridine Derivative
| Entry | Starting Material | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-(Hydroxyalkyl)-5-fluoroimidazo[1,2-a]pyridine | KOH | Methanol | 5-Methoxy-substituted product | Major |
This demonstrates the viability of the fluoro group as a leaving group in SNAr reactions on the imidazo[1,2-a]pyridine core, suggesting that the C-6 fluoro position on this compound is a prime site for introducing diverse substituents via reactions with various nucleophiles such as amines, thiols, and alkoxides.
Formation of Bridged and Annulated Systems from this compound Derivatives
The unique structure of this compound, featuring reactive sites at both the C-6 fluoro and C-3 amino positions, makes it a valuable precursor for the synthesis of more complex polycyclic architectures, including annulated (fused) and bridged systems.
Annulated Systems:
Annulated systems involve the fusion of an additional ring onto the imidazo[1,2-a]pyridine framework. A highly effective method for achieving this is through intramolecular cyclization reactions. One of the most direct applications leverages the reactivity of the C-6 fluoro position in an intramolecular SNAr reaction, as discussed previously.
A key strategy involves installing a side chain at a nearby position (such as C-3 or C-5) that contains a nucleophilic group. For example, a derivative of 3-aminoimidazo[1,2-a]pyridine can be functionalized with a chain containing a terminal nucleophile (e.g., -OH, -NHR, -SH). Upon treatment with a base, this nucleophile can attack the C-6 position, displacing the fluoride and forming a new fused ring.
Research on a related 5-fluoroimidazo[1,2-a]pyridine derivative has demonstrated the successful synthesis of a novel tetracyclic system through such an intramolecular SNAr pathway. researchgate.net The choice of solvent was found to be paramount in directing the reaction towards cyclization over competing intermolecular substitution. researchgate.net
Table 2: Synthesis of Tetracyclic Annulated System via Intramolecular SNAr
| Precursor | Reaction Type | Conditions | Product |
|---|
This methodology provides a robust route to novel, rigid, polycyclic scaffolds based on the imidazo[1,2-a]pyridine core.
Bridged Systems:
The synthesis of bridged systems from this compound derivatives represents a more complex synthetic challenge. These structures would involve connecting two non-adjacent atoms of the imidazo[1,2-a]pyridine core with an atomic bridge. While specific examples originating from this exact scaffold are not prominent in the surveyed literature, established principles of heterocyclic chemistry suggest plausible synthetic routes.
One potential strategy would involve the functionalization of the 3-amino group. For instance, the amine could be reacted with a bifunctional electrophile, such as a dialdehyde (B1249045) or a dihaloalkane, to introduce a tether. A subsequent intramolecular reaction, potentially an aldol (B89426) condensation, alkylation, or another cyclization reaction involving a different position on the heterocyclic ring (e.g., C-2 or C-5), could then form the bridging structure.
Another conceptual approach could involve a multi-step sequence where both the 3-amino group and another position on the ring are functionalized with reactive side chains designed to cyclize and form a bridge across the core structure. These synthetic strategies, while speculative for this specific molecule, are based on well-established methodologies for constructing complex, bridged heterocyclic frameworks.
Mechanistic Organic Reactivity and Transformational Chemistry of 6 Fluoroimidazo 1,2 a Pyridin 3 Amine
Reactivity at the Imidazo[1,2-a]pyridine (B132010) Nitrogen Centers
The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms: N-1 in the imidazole (B134444) ring and N-4, the bridgehead nitrogen. The lone pair of electrons on N-1 is part of the aromatic π-system, rendering it significantly less basic and nucleophilic. In contrast, the lone pair on the pyridine-like N-4 is more available for protonation and alkylation.
While the exocyclic 3-amino group is a primary site of reactivity, the endocyclic nitrogen atoms can also participate in reactions under specific conditions. For instance, N-alkylation can occur, although it is less common than reactions involving the 3-amino group or the C-3 position. The relative reactivity of the nitrogen centers can be influenced by the reaction conditions and the nature of the electrophile.
Electrophilic and Nucleophilic Attack on the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The regioselectivity of such attacks is a key aspect of its chemistry.
Electrophilic Aromatic Substitution: Theoretical and experimental studies have shown that electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring occurs preferentially at the C-3 position. rsc.org This is because the intermediate formed by attack at C-3 allows for the positive charge to be delocalized over the nitrogen atoms while maintaining the aromaticity of the six-membered pyridine (B92270) ring. rsc.org Attack at the C-2 position would lead to a less stable intermediate. rsc.org
The presence of the electron-donating 3-amino group further activates the ring towards electrophilic substitution, reinforcing the preference for attack at other positions on the imidazole ring, though C-3 functionalization is most common. mdpi.comnih.gov Examples of electrophilic substitution reactions on the imidazo[1,2-a]pyridine core include:
Alkylation: C3-alkylation of imidazo[1,2-a]pyridines can be achieved through aza-Friedel–Crafts reactions, for instance, by reacting with aldehydes and amines in the presence of a Lewis acid catalyst like Y(OTf)₃. mdpi.comnih.govresearchgate.net The proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile attacking the C-3 position of the imidazo[1,2-a]pyridine. mdpi.com
Acylation: Friedel-Crafts acylation at the C-3 position of imidazo[1,2-a]pyridines can be achieved using reagents like acetic anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride. researchgate.net
Formylation: The Vilsmeier-Haack reaction, using a Vilsmeier reagent generated from DMF and a halogenating agent like PBr₃ or POCl₃, can introduce a formyl group at the C-3 position of electron-rich aromatic rings, including imidazo[1,2-a]pyridines. nih.gov
Diazotization and Sandmeyer-type Reactions: The 3-amino group can be converted to a diazonium salt, which can then be substituted by various nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of functional groups at the C-3 position. researchgate.net
Nucleophilic Attack: The imidazo[1,2-a]pyridine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or conversion of the 3-amino group into a good leaving group (e.g., a diazonium salt) can facilitate nucleophilic substitution reactions.
Redox Chemistry: Oxidation and Reduction Pathways
The redox chemistry of 6-fluoroimidazo[1,2-a]pyridin-3-amine is an area of growing interest, particularly in the context of electrosynthesis and photocatalysis.
Oxidation: The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to oxidation. Electrochemical methods have been successfully employed for the oxidative functionalization of imidazo[1,2-a]pyridines. These reactions typically proceed through the formation of a radical cation intermediate. acs.orgacs.orgorganic-chemistry.org
Examples of oxidative transformations at the C-3 position include:
Acyloxylation: Electrochemical oxidative C3 acyloxylation can be achieved by reacting imidazo[1,2-a]pyridines with carboxylic acids. This method avoids the use of metal catalysts and produces hydrogen gas as the only byproduct. acs.org
Cyanation: Regioselective C-H cyanation at the C-3 position can be accomplished electrochemically using TMSCN as the cyanide source. acs.orgorganic-chemistry.org
Sulfonylation: An electrolyte- and catalyst-free electrooxidative approach allows for the sulfonylation of imidazo[1,2-a]pyridines at the C-3 position. rsc.org
Iodination: Electrochemical oxidative iodination using NaI as the iodine source provides an efficient route to 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives. tandfonline.com
These electrochemical methods offer mild and environmentally friendly alternatives to traditional oxidation protocols.
Reduction: Information on the reduction of the 6-fluoroimidazo[1,2-a]pyridine-3-amine core is less prevalent in the literature. However, studies on the catalytic hydrogenation of related imidazo[1,2-a]pyridine derivatives have been conducted. The resistance of the heterocyclic core to reduction is influenced by the substitution pattern on the pyridine ring. tandfonline.com Generally, the imidazo[1,2-a]pyridine scaffold is relatively stable towards catalytic hydrogenation under conditions that might reduce other functional groups.
Cross-Coupling Reactions for Structural Diversification (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of heterocyclic compounds, including the imidazo[1,2-a]pyridine scaffold. While direct cross-coupling with the 3-amino group of this compound can be challenging, the strategic introduction of a halogen atom at various positions on the ring allows for a wide range of C-C, C-N, and C-S bond formations.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a key method for forming C-N bonds. organic-chemistry.org This reaction could be applied to a halogenated derivative of this compound to introduce further amino substituents. Similarly, the Suzuki-Miyaura cross-coupling, which couples an organoboron compound with an organic halide, is widely used for the formation of biaryl structures. core.ac.uk
Microwave-assisted palladium-catalyzed cross-coupling reactions of fluorous-tagged 3-aminoimidazo[1,2-a]pyridine derivatives with boronic acids (Suzuki coupling) or thiols have been reported to form biaryls and aryl sulfides, respectively. nih.gov This demonstrates the feasibility of using the 3-aminoimidazo[1,2-a]pyridine core in such transformations for library synthesis.
The development of specialized phosphine (B1218219) ligands has been crucial for the success of these cross-coupling reactions on heterocyclic substrates. rsc.orgresearchgate.net These ligands facilitate the catalytic cycle and allow for the coupling of a broad range of substrates under milder conditions.
Intramolecular Cyclization and Ring-Forming Transformations
The 3-amino group of this compound is a versatile handle for the construction of fused tricyclic and polycyclic systems through intramolecular cyclization reactions. These transformations are of significant interest for the synthesis of novel heterocyclic scaffolds with potential biological activities.
One prominent example is the synthesis of acs.orgacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine derivatives. While typically synthesized from 2-hydrazinopyridines, a plausible pathway from 3-aminoimidazo[1,2-a]pyridines involves the conversion of the 3-amino group into a hydrazine (B178648) or a related reactive intermediate. This intermediate can then undergo intramolecular cyclization with a suitable one-carbon electrophile to form the fused triazole ring. acs.orgacs.orgorganic-chemistry.orgrsc.org
Furthermore, the 3-amino group can be acylated, and the resulting amide can participate in intramolecular cyclization reactions to form various fused heterocyclic systems. For instance, reaction with an α,β-unsaturated carbonyl compound could lead to a fused pyrimidine (B1678525) ring.
The development of new synthetic methodologies, such as copper/iodine co-catalyzed decarboxylative intramolecular cyclization of α-amino acids with 2-benzoylpyridines, provides insights into novel ring-forming strategies that could potentially be adapted for derivatives of this compound to create complex polycyclic structures. nih.govorganic-chemistry.org
Advanced Spectroscopic and Spectrometric Characterization of 6 Fluoroimidazo 1,2 a Pyridin 3 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Fluoroimidazo[1,2-a]pyridin-3-amine derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
In ¹H NMR spectra of these derivatives, the protons on the imidazo[1,2-a]pyridine (B132010) core exhibit characteristic chemical shifts. For instance, the protons of the pyridine (B92270) ring typically appear in the downfield region (δ 6.5–9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the aromatic system. The substitution pattern significantly influences the exact chemical shifts and coupling constants (J-values), allowing for the determination of the position of substituents. The fluorine atom at the C6 position will typically introduce additional splitting (coupling) to nearby protons, which is observable in high-resolution spectra.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the fused heterocyclic system resonate at distinct chemical shifts. The carbon atom bonded to the fluorine (C6) will show a characteristic large one-bond C-F coupling constant. Spectroscopic tools such as ¹H NMR and ¹³C NMR are employed to confirm the precise structures of newly synthesized analogs. nih.gov A series of imidazo[1,2-a]pyridine derivatives have been confirmed by ¹H NMR, ¹³C NMR, and HRMS. nih.gov
Below is a table summarizing typical NMR data for a representative derivative, 4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine, which illustrates the chemical shifts observed for the core structure. nih.gov
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (in ppm) for an Imidazo[1,2-a]pyridine Derivative
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-5 | 8.92 (d, J = 8.0 Hz) | 112.33 |
| H-6 | 7.17–7.26 (m) | 125.81 |
| H-7 | 6.79–6.83 (m) | 117.70 |
| H-8 | 7.60 (d, J = 8.0 Hz) | 124.69 |
| Imidazole (B134444) Ring C2 | - | 145.16 |
| Imidazole Ring C3 | - | 118.77 |
| Bridgehead C8a | - | 145.53 |
| Morpholine CH₂ | 2.34–2.39 (m), 2.66–2.70 (m) | 52.61, 67.17 |
| Phenyl Ring CH | 7.17–7.26 (m), 7.42–7.45 (m), 7.49–7.53 (m), 7.70 (d, J=8.0 Hz) | 128.10, 128.61, 128.67, 128.76, 129.46, 133.19, 134.48, 137.15 |
Note: Data corresponds to a representative derivative and may vary based on specific substitution. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For derivatives of this compound, HRMS provides definitive confirmation of the molecular formula. nih.govnih.gov
This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The high accuracy of the mass measurement allows for the calculation of a unique molecular formula. For instance, Electrospray Ionization (ESI) is a common soft ionization technique used in HRMS for these types of compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov
The precise structures of newly afforded analogs are often confirmed using a variety of spectroscopic tools, including HREI-MS (High-Resolution Electron Ionization Mass Spectrometry) analysis. nih.gov The structures of synthesized imidazo[1,2-a]pyridine derivatives are routinely confirmed by HRMS. nih.gov
Interactive Data Table: HRMS Data for Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | C₂₄H₂₃ClN₃O | 404.1524 | 404.1531 | nih.gov |
| 4-(Morpholino(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)benzonitrile | C₂₅H₂₃N₄O | 395.1866 | 395.1878 | nih.gov |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Studies
Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
For this compound derivatives, the IR spectrum will display characteristic absorption bands. Key vibrational modes include:
N-H Stretching: The primary amine (-NH₂) group at the C3 position will typically show one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the imidazo[1,2-a]pyridine ring system appear in the 1500-1650 cm⁻¹ region. nih.gov
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.
N-H Bending: The bending vibration of the amine group is found around 1600 cm⁻¹.
Studies on the parent imidazo[1,2-a]pyridine molecule using FT-IR spectroscopy and density functional theory (DFT) calculations have allowed for reliable vibrational assignments. researchgate.net For example, in metal complexes of imidazo[1,2-a]pyridine, the intense band for ν(C=N) at 1589 cm⁻¹ shifts to a higher wavenumber (around 1650 cm⁻¹), indicating coordination through the nitrogen atom. nih.gov This demonstrates the sensitivity of IR spectroscopy to changes in the electronic structure of the heterocyclic core.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.
For a derivative of this compound, a single-crystal X-ray diffraction study would reveal:
The planarity of the fused imidazo[1,2-a]pyridine ring system.
The exact conformation of substituents attached to the core.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the 3-amino group and the pyridine nitrogen, or π-π stacking between aromatic rings.
While a specific crystal structure for the parent this compound is not detailed in the provided search context, studies on related derivatives are common. For example, the structure of N-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been validated using single-crystal X-ray crystallography, revealing it crystallizes in an orthorhombic system with the P212121 space group. nih.gov In other derivatives, the dihedral angle between substituents and the core imidazole ring has been precisely measured. nih.gov The analysis of crystal packing often reveals how molecules are linked through hydrogen bonds and other interactions to form chains or layers in the solid state. nih.govnih.gov This information is crucial for understanding the material properties of the compound. General procedures for obtaining X-ray quality crystals and the instrumentation used, such as a Bruker APEX2 Smart CCD, are well-established for this class of compounds. mdpi.com
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 6 Fluoroimidazo 1,2 a Pyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of imidazo[1,2-a]pyridine (B132010) systems due to its favorable balance of computational cost and accuracy. nih.govnih.govnih.gov These calculations can optimize the molecular geometry and predict a wide range of properties, including vibrational frequencies, electronic transitions, and reactivity parameters. nih.govresearchgate.net For instance, DFT analyses have been successfully applied to verify the three-dimensional arrangement of related 3-aminoimidazo[1,2-α]pyridine compounds, showing good correlation with experimental X-ray diffraction data. nih.gov
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular reactivity; a smaller gap implies higher reactivity and lower kinetic stability. nih.gov
In molecules related to the imidazo[1,2-a]pyridine scaffold, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 6-Fluoroimidazo[1,2-a]pyridin-3-amine, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,2-a]pyridine ring system and the exocyclic amine, while the LUMO would also be distributed across the aromatic system. From the FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -0.235 | Represents the electron-donating ability. |
| LUMO Energy (ELUMO) | - | -0.081 | Represents the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.154 | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | 0.235 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.081 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | 0.158 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 0.077 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | 6.494 | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | 0.162 | Propensity to accept electrons. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface map is color-coded to represent different potential values. Typically, red regions indicate the most negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, such as those around electronegative atoms (e.g., nitrogen, oxygen, fluorine). nih.gov Conversely, blue regions denote the most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov
For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, as well as the fluorine atom, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the exocyclic amine group would exhibit positive potential (blue), marking them as hydrogen bond donor sites. nih.gov This analysis is critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical structure and bonding based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.dee-bookshelf.de QTAIM partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. wiley-vch.de A key feature of this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. researchgate.net A bond critical point (BCP) located on a line of maximum electron density (a bond path) between two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. researchgate.net The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). researchgate.net
Complementary to QTAIM, the Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. mdpi.com By plotting the RDG against the electron density, different types of interactions can be identified as distinct isosurfaces in real space. For instance, a study on related imidazo[1,5-a]pyridine (B1214698) systems used QTAIM and RDG (via NCIplot analysis) to characterize and visualize the π-stacking interactions that govern their crystal packing. mdpi.com
Molecular Modeling and Docking Simulations for Ligand-Biomacromolecule Interactions
Molecular modeling, particularly molecular docking, is an indispensable computational tool in drug discovery for predicting how a ligand, such as this compound, might bind to the active site of a target protein. openpharmaceuticalsciencesjournal.commdpi.com This technique helps in understanding the intermolecular interactions that stabilize the protein-ligand complex and can be used to predict binding affinity. openpharmaceuticalsciencesjournal.com Docking studies have been extensively performed on imidazo[1,2-a]pyridine derivatives to investigate their potential as inhibitors for various enzymes, including urease and kinases like PI3Kα. mmu.ac.uknih.gov
The result of a molecular docking simulation is a protein-ligand interaction (PLI) profile, which details the specific binding mode of the ligand within the protein's active site. nih.govresearchgate.net This profile provides a 2D or 3D representation of all the non-covalent interactions between the ligand and the surrounding amino acid residues. researchgate.netresearchgate.net For derivatives of 6-Fluoroimidazo[1,2-a]pyridine (B164572), docking studies have revealed good PLI profiles with various targets. nih.govresearchgate.net These interactions are crucial for the molecule's biological activity, and a strong correlation is often observed between the predicted binding affinity from docking and experimentally determined inhibitory activity. mmu.ac.uk
| Target Protein | Ligand Scaffold | Key Interacting Residues | Types of Interactions Observed | Reference |
|---|---|---|---|---|
| Urease | 6-Fluoroimidazo[1,2-a]pyridine-Oxazole | Not specified | Hydrogen bonding, Pi-pi stacking, Pi-pi T-shaped | nih.govresearchgate.net |
| PI3Kα (PDB: 4ZOP) | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Lys802, Gln859, Leu807 | Conventional hydrogen bonds, van der Waals, Pi-pi T-shaped, Pi-sulfur, Pi-alkyl | nih.gov |
| Pantothenate Synthetase (PDB: 3IVX) | Imidazo[1,2-a]pyridine-3-carboxamide | Gly158, Met195, Pro38, Hie47 | Hydrogen bond interactions, Pi-cation interactions | openpharmaceuticalsciencesjournal.com |
The stability of a protein-ligand complex is determined by a combination of specific non-covalent interactions, or binding motifs. For this compound and its analogs, several key motifs are consistently observed in computational studies. openpharmaceuticalsciencesjournal.comnih.govnih.govresearchgate.net
Hydrogen Bonding: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, while the exocyclic 3-amino group provides hydrogen bond donors. These functionalities allow the molecule to form strong, directional hydrogen bonds with polar residues (e.g., glutamine, lysine) in a protein's active site, which is a critical factor for binding affinity. openpharmaceuticalsciencesjournal.comnih.gov
Pi-Pi Stacking: The fused aromatic ring system of the imidazo[1,2-a]pyridine scaffold is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions can be parallel or T-shaped and contribute significantly to the binding energy. nih.gov The ability of this heterocyclic system to form these interactions has been confirmed not only by docking but also by theoretical analysis using QTAIM. mdpi.com Other related interactions, such as pi-alkyl and pi-cation, have also been noted in docking studies of similar compounds. openpharmaceuticalsciencesjournal.comnih.gov
In Silico Approaches for Structure-Activity Relationship (SAR) Profiling of this compound Analogs
Computational methods, or in silico approaches, are pivotal in modern drug discovery for efficiently profiling the structure-activity relationships (SAR) of chemical series. For analogs of this compound, these techniques allow for the rapid assessment of how modifications to the core scaffold influence biological activity, thereby guiding the synthesis of more potent and selective compounds. Key computational strategies employed include molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling.
Molecular docking simulations are frequently used to predict the binding orientation and affinity of 6-fluoroimidazo[1,2-a]pyridine analogs within the active site of a biological target. These studies have revealed that specific interactions, such as hydrogen bonding, pi-pi stacking, and pi-pi T-shaped interactions, are crucial for the biological activity of this class of compounds. nih.gov For instance, research on related 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives has shown that the introduction of substituents capable of forming strong hydrogen bonds (e.g., hydroxyl groups) or possessing strong electron-withdrawing characteristics (e.g., trifluoromethyl, nitro groups) significantly enhances inhibitory potential against enzymes like urease. nih.govresearchgate.net
SAR studies on the broader imidazo[1,2-a]pyridine scaffold have demonstrated that substitutions at various positions influence potency. For example, in the context of anti-leishmanial agents, the presence of halogens or other polar heteroatoms in aniline-type substitutions at the 3-position appeared to enhance potency. nih.gov Collaborative virtual screening of large compound libraries has been an effective strategy to rapidly expand the chemical space around the imidazo[1,2-a]pyridine core, leading to the identification of novel analogs with improved activity and selectivity profiles. nih.gov
The cytotoxic activity of 3-aminoimidazo[1,2-α]pyridine compounds against various cancer cell lines further elucidates the SAR of this scaffold. The nature of the substituent at the C-2 position and the amine at the C-3 position dramatically influences efficacy. For example, an analog featuring a nitro group (a strong electron-withdrawing group) at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 cancer cell line. nih.gov This underscores the importance of electronic effects and steric factors in determining the biological activity of these compounds.
The following table summarizes SAR data from studies on various imidazo[1,2-a]pyridine analogs, illustrating the impact of different substituents on their biological activity.
| Compound | Core Scaffold | Substituents | Biological Target/Assay | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|---|
| Analog 4i | 6-Fluoroimidazo[1,2-a]pyridine-oxazole | Aryl ring with 3-CF3 & 5-NO2 groups | Urease Inhibition | 5.68 ± 1.66 | nih.govresearchgate.net |
| Analog 4o | 6-Fluoroimidazo[1,2-a]pyridine-oxazole | Aryl ring with 2-CF3 & 5-NO2 groups | Urease Inhibition | 7.11 ± 1.24 | nih.govresearchgate.net |
| Analog 4g | 6-Fluoroimidazo[1,2-a]pyridine-oxazole | Aryl ring with 4-OH group | Urease Inhibition | 9.41 ± 1.19 | nih.govresearchgate.net |
| Thiourea (Standard) | N/A | N/A | Urease Inhibition | 21.37 ± 1.76 | nih.govresearchgate.net |
| Compound 12 | 3-Aminoimidazo[1,2-α]pyridine | C-2: Nitrophenyl, C-3: p-Chlorophenyl amine | Cytotoxicity (HT-29) | 4.15 ± 2.93 | nih.gov |
| Compound 14 | 3-Aminoimidazo[1,2-α]pyridine | C-2: Tolyl, C-3: p-Chlorophenyl amine | Cytotoxicity (B16F10) | 21.75 ± 0.81 | nih.gov |
| Compound 18 | 3-Aminoimidazo[1,2-α]pyridine | C-2: 2,4-Difluorophenyl, C-3: p-Chlorophenyl amine | Cytotoxicity (B16F10) | 14.39 ± 0.04 | nih.gov |
Bioisosteric Design Principles Applied to the 6-Fluoroimidazo[1,2-a]pyridine Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize drug-like properties, enhance potency, reduce toxicity, or alter the metabolic profile of a lead compound. researchgate.net This principle involves substituting a functional group or an entire substructure with another that has similar physical and chemical properties, leading to a comparable biological response. The 6-fluoroimidazo[1,2-a]pyridine scaffold is an excellent candidate for the application of these principles.
A classic example of bioisosterism applied to a closely related scaffold is the replacement of a nitrogen atom in the imidazo[1,2-a]pyrimidine (B1208166) ring system with a C-F group to yield an 8-fluoroimidazo[1,2-a]pyridine. nih.govresearchgate.net This specific modification was investigated to create a physicochemical mimic that could potentially fine-tune the compound's interaction with its biological target, such as the GABA(A) receptor. nih.govresearchgate.net In silico calculations of electrostatic surface potential, pKa, and dipole moments are essential to establish that the proposed bioisostere is a valid mimic of the original scaffold. researchgate.net The C-F bond is often considered a bioisostere of a hydroxyl group or, in this case, a ring nitrogen, due to its similar size, electronegativity, and ability to participate in hydrogen bonding or other electrostatic interactions.
Beyond classical bioisosteric replacement of single atoms or small functional groups, the concept can be expanded to "scaffold hopping." researchgate.net This involves replacing the core molecular framework—in this case, the imidazo[1,2-a]pyridine core—with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups required for biological activity. rsc.org This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or intellectual property novelty. researchgate.netrsc.org The imidazo[1,2-a]pyridine framework itself has been explored as a novel scaffold in scaffold hopping strategies for the development of covalent inhibitors for cancer therapy. rsc.org
The application of these design principles allows medicinal chemists to systematically explore the chemical space around the 6-fluoroimidazo[1,2-a]pyridine scaffold, leading to the development of optimized analogs with superior pharmacological profiles.
The following table compares physicochemical properties of two related heterocyclic scaffolds to illustrate the principle of bioisosteric replacement.
| Scaffold | Key Feature | Rationale for Bioisosteric Relationship | Impact on Properties |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | Nitrogen atom at position 8 | Original scaffold | Defined electrostatic surface, pKa, and dipole moment |
| 8-Fluoroimidazo[1,2-a]pyridine | C-F group at position 8 | C-F group mimics the electronic properties and size of the ring nitrogen | Alters physicochemical properties to fine-tune receptor interactions and potentially avoid specific off-target effects |
Mechanistic Exploration of Biological Activities and Structure Activity Relationships of 6 Fluoroimidazo 1,2 a Pyridin 3 Amine Derivatives
Enzyme Inhibition Studies and Mechanistic Elucidation
The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a key pharmacophore capable of interacting with various enzymes, leading to the modulation of critical biological pathways.
Derivatives of 6-Fluoroimidazo[1,2-a]pyridine (B164572) have been investigated as potent inhibitors of urease, an enzyme implicated in the pathogenesis of ulcers by microorganisms like Helicobacter pylori. A study involving oxazole (B20620) derivatives synthesized from 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) demonstrated significant in vitro urease inhibition. nih.gov
The mechanistic basis for this inhibition is believed to involve key interactions within the enzyme's active site. Molecular docking studies have revealed that these compounds can engage in pi-pi stacking, T-shaped pi-pi interactions, and hydrogen bonding with amino acid residues. nih.gov
Structural requirements for potent urease inhibition by these derivatives have been elucidated through structure-activity relationship (SAR) analysis. The presence of substituents capable of forming strong hydrogen bonds, such as hydroxyl (-OH) groups, or those with strong electron-withdrawing properties, like trifluoromethyl (-CF3) and nitro (-NO2) groups, on the peripheral phenyl ring of the oxazole moiety, was found to confer superior inhibitory activity compared to the standard drug, thiourea. nih.govresearchgate.net
Table 1: Urease Inhibition by 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| 4i | 3-CF3, 4-OH | 5.68 ± 1.66 |
| 4o | 4-NO2 | 7.11 ± 1.24 |
| 4g | 2-OH | 9.41 ± 1.19 |
| 4h | 4-OH | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
The imidazo[1,2-a]pyridine core is a recognized scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling and proliferation.
c-Met: A series of imidazo[1,2-a]pyridine derivatives were designed as inhibitors of the c-Met receptor tyrosine kinase. SAR studies showed that substitution at the 6-position of the imidazo[1,2-a]pyridine ring with polar groups, such as a cyano-substituted pyridinyl or benzonitrile, significantly enhanced cellular activity against c-Met overexpressing cancer cells. One potent derivative, compound 22e , demonstrated an IC50 of 3.9 nM against c-Met kinase. nih.gov This compound was found to inhibit c-Met phosphorylation and its downstream signaling pathways. nih.gov
PI3Kα: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as PI3Kα inhibitors. The imidazo[1,2-a]pyridine moiety is considered a key pharmacodynamic group in this context. nih.gov Western blot analysis confirmed that a lead compound from this series, 13k , effectively reduced the phosphorylation levels of PI3K and its downstream effectors AKT, mTOR, and GSK3β in a dose-dependent manner. nih.gov
While the imidazo[1,2-a]pyridine scaffold is known to be used in developing inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), specific studies focusing on 6-fluoro-substituted derivatives for these targets were not prominently detailed in the reviewed literature.
Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govresearchgate.net These compounds act through an allosteric inhibition mechanism. csir.co.za They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, which ultimately inhibits its catalytic activity and blocks viral replication. nih.gov Molecular docking studies help to elucidate the specific interactions between these inhibitors and the allosteric site of the HIV-1 reverse transcriptase. nih.gov
Receptor Interaction and Ligand Binding Mechanisms
Beyond enzyme inhibition, derivatives of 6-Fluoroimidazo[1,2-a]pyridin-3-amine also exhibit activity through direct interaction with receptors, functioning as modulators of receptor activity.
The imidazo[1,2-a]pyridine scaffold is a well-known privileged structure for targeting the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.net Compounds that bind to this site act as positive allosteric modulators (PAMs). wikipedia.org
The mechanism of action for these PAMs does not involve direct activation of the receptor. Instead, they bind to an allosteric site, which is different from the binding site of the endogenous ligand, GABA. wikipedia.org This binding enhances the effect of GABA by increasing the frequency or duration of the opening of the receptor's associated chloride ion channel. wikipedia.org The influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
Structure-Activity Relationship (SAR) Analysis: Correlation of Structural Features with Biological Potency
The biological potency of this compound derivatives is intricately linked to their structural features. A comprehensive SAR analysis reveals several key trends:
For Urease Inhibition: The nature of substituents on an appended aryl ring is critical. Electron-withdrawing groups (e.g., -CF3, -NO2) and groups capable of hydrogen bonding (e.g., -OH) significantly enhance inhibitory activity. nih.gov The position of these substituents also plays a role in optimizing interactions within the enzyme's active site.
For c-Met Kinase Inhibition: SAR studies on imidazo[1,2-a]pyridines have shown that incorporating polar groups on a 6-phenyl substituent, such as a cyano group, leads to improved cellular activity. nih.gov
General Anticancer Activity: In a study of 3-aminoimidazo[1,2-a]pyridine compounds, a derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed the highest inhibitory activity against the HT-29 cancer cell line. nih.gov Another compound with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3 was potent against the B16F10 cell line, highlighting the importance of substitutions at the C-2 and C-3 positions for cytotoxic activity. nih.gov
The imidazo[1,2-a]pyridine core serves as a versatile and "privileged" scaffold in medicinal chemistry, allowing for functionalization at multiple positions to fine-tune the compound's affinity and selectivity for various biological targets. nih.govresearchgate.net
Impact of Fluorine Substitution at C-6 on Biological Activity
The substitution of a fluorine atom at the C-6 position of the imidazo[1,2-a]pyridine ring has a notable influence on the molecule's physicochemical properties and its interaction with biological targets. Fluorine's high electronegativity and relatively small size can alter the electron distribution within the heterocyclic system, affecting its binding affinity and metabolic stability.
Research into 6-substituted imidazo[1,2-a]pyridines has shown their potential as anticancer agents. Studies on derivatives active against colon cancer cell lines HT-29 and Caco-2 have underscored the importance of substitution at this position. nih.gov In the development of c-Met inhibitors, the structure-activity relationship at the C-6 position was explicitly investigated. nih.gov While various aryl and heteroaryl groups were tested, it was observed that the incorporation of polar groups on a 6-phenyl substituent had a significant impact on cellular activity. nih.gov This suggests that the polar nature of the fluorine atom at C-6 can be advantageous for biological efficacy.
Furthermore, in the design of PI3Kα inhibitors, the imidazo[1,2-a]pyridine moiety was introduced at the C-6 position of a 4-aminoquinazoline scaffold, highlighting the strategic importance of this position for creating potent anticancer agents. nih.govmdpi.com In a separate study on urease inhibitors derived from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, SAR analysis revealed that analogs with strong electron-withdrawing (EW) groups, such as trifluoromethyl (-CF3), displayed superior inhibitory potential compared to the standard drug. nih.govresearchgate.net This finding further supports the beneficial effect of an electronegative substituent like fluorine at the C-6 position, which can enhance the molecule's interaction with the target enzyme.
| Derivative Class | Biological Target/Activity | Key Finding Regarding C-6 Substitution | Reference(s) |
| 6-Substituted imidazo[1,2-a]pyridines | Anticancer (Colon) | C-6 substitution is critical for activity against HT-29 and Caco-2 cells. | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibition (Anticancer) | The C-6 position serves as a key linkage point; modifications here influence activity. | nih.govmdpi.com |
| 6-Fluoroimidazo[1,2-a]pyridine-oxazoles | Urease Inhibition | Strong electron-withdrawing groups at the C-6 position enhance inhibitory potential. | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine Derivatives | c-Met Inhibition (Anticancer) | Polar groups on 6-phenyl substituents significantly influence cellular activity. | nih.gov |
Role of the C-3 Amino Group and its Derivatives in Efficacy
The 3-aminoimidazo[1,2-a]pyridine scaffold is a key component in the development of novel therapeutic agents. For instance, a one-pot, three-component reaction known as the Groebke-Blackburn-Bienaymè (GBB) reaction has been employed to synthesize a series of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govrsc.org The evaluation of these compounds for cytotoxicity against various cancer cell lines revealed that specific substitutions on both the C-3 amino group and at the C-2 position are crucial for potent inhibitory activity. nih.gov One such derivative, compound 12 , featuring a nitro group at C-2 and a p-chlorophenyl group attached to the C-3 nitrogen, demonstrated the highest activity against the HT-29 colon cancer cell line. nih.gov
| Compound Class | Biological Activity | Key Finding Regarding C-3 Amino Group | Reference(s) |
| 3-Aminoimidazo[1,2-a]pyridines | Anticancer | Substituents on the C-3 amino group and at C-2 are critical for cytotoxicity. | nih.gov |
| 3-Aminoimidazo[1,2-a]pyridines (GBB reaction products) | KRAS G12C Inhibition | The C-3 amino group is central to the scaffold used to develop covalent inhibitors. | rsc.org |
| N-Cyclohexyl-imidazo[1,2-a]pyridin-3-amine | 5-LO Inhibition | The N-cyclohexyl substitution on the 3-amino group is key for potent inhibition. | researchgate.net |
| General Imidazo[1,2-a]pyridines | General Drug Development | C-3 amination is a critical functionalization for generating pharmaceutically active molecules. | researchgate.netresearchgate.net |
Investigation of Substituent Effects and Conformational Preferences on Activity
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the electronic and steric effects of various substituents, as well as the molecule's conformational preferences. The spatial arrangement of atoms and functional groups dictates how the molecule interacts with its biological target.
Theoretical and experimental studies have shown that substituents can dictate the molecule's preferred conformation. For example, an angular electron-withdrawing group (EWG) at the C-3 position can lead to a preferred conformation stabilized by an intramolecular electrostatic hydrogen bond between an oxygen atom on the EWG and the hydrogen atom at the C-5 position (H-5). nih.gov This interaction locks the substituent in a specific orientation, which can be critical for its biological function. nih.gov
The influence of substituents on activity is evident in SAR studies. In a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, compounds with substituents capable of forming strong hydrogen bonds (e.g., -OH) or those with a strong electron-withdrawing character (e.g., -CF3, -NO2) exhibited superior urease inhibitory activity. nih.govresearchgate.net This highlights that electronic properties and the potential for specific intermolecular interactions are key drivers of efficacy.
| Derivative/Feature | Biological Activity/Property | Key Finding on Substituent/Conformation Effects | Reference(s) |
| 3-π-EWG-substituted imidazo[1,2-a]pyridines | Conformational Preference | An intramolecular H-bond between the EWG and H-5 stabilizes a preferred conformation. | nih.gov |
| 6-Fluoroimidazo[1,2-a]pyridine-oxazoles | Urease Inhibition | Strong H-bonding or electron-withdrawing substituents enhance inhibitory potential. | nih.govresearchgate.net |
| 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine | KRASG12D Inhibition | The compound induces conformational shifts in the target protein to inhibit its function. | nih.gov |
| Imidazo[1,2-a]pyrazine/pyridine (B92270) derivatives | Anticancer | The central core is essential, while electron-donating groups modulate activity. | researchgate.net |
Broader Spectrum Biological Activities of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the basis for compounds with a wide range of therapeutic applications beyond a single target class. nih.govresearchgate.netresearchgate.net Extensive research has demonstrated the efficacy of these derivatives as antimicrobial, antiviral, and anti-inflammatory agents.
Antimicrobial Activity: Numerous studies have reported the antibacterial properties of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria. jst.go.jpresearchgate.nettandfonline.com SAR studies have indicated that the antimicrobial potency is influenced by the nature of substituents at various positions, particularly at the C-2 and C-7 positions. researchgate.net Chalcone derivatives of the imidazo[1,2-a]pyridine nucleus have also been synthesized and evaluated, showing good activity against strains such as Escherichia coli and Staphylococcus aureus.
Antiviral Activity: The imidazo[1,2-a]pyridine core is present in various compounds exhibiting antiviral properties. nih.govnih.gov Research into dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified them as active antiviral agents. nih.gov Subsequent SAR studies of these compounds revealed that hydrophobicity (logP) was the most critical factor for determining their antiviral efficacy. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is well-documented. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key inflammatory pathways. One study demonstrated that a novel derivative exerts its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.gov Other research has focused on the development of imidazo[1,2-a]pyridine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.net These findings position the imidazo[1,2-a]pyridine scaffold as a promising template for the development of new anti-inflammatory drugs. researchgate.netcpu.edu.cn
| Biological Activity | Key Mechanism / Finding | Reference(s) |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria. SAR influenced by C-2 and C-7 substituents. | jst.go.jpresearchgate.nettandfonline.com |
| Antiviral | Efficacy is strongly correlated with the hydrophobicity (logP) of the molecule. | nih.govnih.gov |
| Anti-inflammatory | Mechanisms include suppression of NF-κB/STAT3 signaling and selective inhibition of COX-2. | nih.govresearchgate.netresearchgate.net |
Q & A
Q. What are the most efficient synthetic routes for 6-Fluoroimidazo[1,2-a]pyridin-3-amine?
The synthesis typically involves multi-step reactions starting from fluorinated pyridine precursors. A common method includes:
- Condensation reactions : Reacting 2-amino-3-fluoropyridine with α-bromoacetophenone derivatives in the presence of a base (e.g., NaHCO₃) to form the imidazo[1,2-a]pyridine core.
- Catalytic optimization : Using β-cyclodextrin–SO₃H as a heterogeneous catalyst in three-component reactions (amines, aldehydes, isocyanides) to improve yield (up to 84%) and reduce reaction time .
- Post-functionalization : Derivatives like oxazole or sulfonamide groups can be introduced via aldehyde intermediates (e.g., 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde) .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and substituent positions (e.g., distinguishing C-2 vs. C-3 amine groups) .
- Mass spectrometry (HRMS) : To verify molecular weights and fragmentation patterns, especially for halogenated derivatives .
- X-ray crystallography : Used sparingly due to crystallization challenges, but critical for confirming binding modes in enzyme-inhibitor complexes (e.g., Menin protein interactions) .
Q. What preliminary pharmacological activities have been reported for this compound?
- Enzyme inhibition : Derivatives like 6-Fluoroimidazo[1,2-a]pyridine-oxazole hybrids show urease inhibition (IC₅₀ = 12.4 µM) via competitive binding, validated by molecular docking .
- Anticancer activity : N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine exhibits cytotoxicity against breast cancer cells (MCF-7, IC₅₀ = 9.8 µM) by modulating STAT3/NF-κB pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Catalyst reuse : βCD-IL@M-Starch catalysts retain >90% activity after 10 cycles, enabling sustainable synthesis .
- Solvent selection : Isopropyl alcohol (i-PrOH) at 80°C improves condensation efficiency compared to methanol .
- Microwave-assisted synthesis : Not directly reported for this compound but inferred from analogous imidazo[1,2-a]pyridine syntheses to reduce reaction times .
Q. What structure-activity relationship (SAR) trends guide potency in kinase inhibition?
- Fluorine position : The 6-fluoro group enhances metabolic stability and π-stacking in hydrophobic enzyme pockets .
- N-Substituents : Bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) improve bioavailability by reducing CYP450 metabolism .
- Electron-withdrawing groups : Nitro (NO₂) or sulfonyl (SO₂CH₃) moieties at the phenyl ring increase affinity for ATP-binding pockets .
Q. How should researchers address contradictions in biological assay data?
- Assay variability : Control for redox-active impurities (e.g., residual iodine catalysts) that may interfere with cell viability assays .
- Target selectivity : Use isoform-specific enzyme assays (e.g., COX-2 vs. COX-1) to distinguish off-target effects .
- Dose-response validation : Repeat experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Q. What computational strategies support rational design of derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like urease or Menin .
- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with inhibitory potency .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How do heterogeneous catalysts improve synthetic scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
